1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate is a PEG lipid compound. It is primarily used in scientific research, particularly in the field of drug delivery . This compound is known for its ability to form liposomes, which are essential for encapsulating drugs and ensuring their efficient delivery to target cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate involves multiple steps The process typically starts with the esterification of octanoic acid with 1-octylnonanolThe final step involves the coupling of the hydroxyethylamino group to the esterified product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors ensure precise control over reaction conditions, such as temperature and pressure, leading to high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethylnonyl group can be replaced with other alkyl groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can be used for different research applications .
Wissenschaftliche Forschungsanwendungen
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a reagent for synthesizing other complex molecules.
Biology: Plays a crucial role in the formation of liposomes for drug delivery.
Medicine: Used in the development of targeted drug delivery systems, particularly for cancer therapy.
Industry: Employed in the formulation of various pharmaceutical products
Wirkmechanismus
The compound exerts its effects by forming liposomes, which encapsulate drugs and protect them from degradation. These liposomes can then fuse with cell membranes, releasing the encapsulated drug into the target cells. The molecular targets include cell membrane lipids and proteins involved in endocytosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SM-102: Another PEG lipid used in lipid nanoparticle formulations.
1-Octylnonyl 8-[(2-hydroxyethyl)amino]octanoate: A simpler analog used in similar applications
Uniqueness
1-Octylnonyl 8-[8-[(1-ethylnonyl)oxy]-8-oxooctylamino]octanoate is unique due to its specific structure, which provides optimal properties for drug encapsulation and delivery. Its ability to form stable liposomes makes it highly effective in targeted drug delivery systems .
Eigenschaften
Molekularformel |
C46H91NO5 |
---|---|
Molekulargewicht |
738.2 g/mol |
IUPAC-Name |
undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C46H91NO5/c1-5-9-12-15-20-27-34-43(8-4)51-45(49)37-30-23-18-25-32-39-47(41-42-48)40-33-26-19-24-31-38-46(50)52-44(35-28-21-16-13-10-6-2)36-29-22-17-14-11-7-3/h43-44,48H,5-42H2,1-4H3 |
InChI-Schlüssel |
BKIPRJNSOWMQFA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.